molecular formula C15H17NO4S B2695095 methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate CAS No. 1705354-20-6

methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate

Cat. No.: B2695095
CAS No.: 1705354-20-6
M. Wt: 307.36
InChI Key: MRQJJWHELRHANB-UHFFFAOYSA-N
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Description

Historical Development of Bridgehead Sultams

Bridgehead sultams emerged as critical scaffolds following the recognition of sulfonamides' pharmacological potential. Early 20th-century azo dye research inadvertently revealed sulfonamides' antibacterial properties through metabolites like sulfanilamide. By the 1980s, cyclization strategies converted linear sulfonamides into sultams, enhancing metabolic stability and target affinity.

The azabicyclo[3.2.1]octene sulfonyl framework represents a pinnacle of complexity in this evolution. Key milestones include:

  • 1990s : Intramolecular Heck reactions forming six-membered sultams.
  • 2010s : Gold-catalyzed cyclizations enabling strained bicyclic systems.
  • 2024 : Flow photochemical [2+2] cycloadditions producing gram-scale quantities of bridged sultams like this compound.

These advances addressed synthetic challenges in constructing bridgehead nitrogen-sulfur bonds while maintaining ring strain tolerance.

Significance of Azabicyclo[3.2.1] Framework in Medicinal Chemistry

The azabicyclo[3.2.1]octene system confers unique advantages:

Property Impact on Drug Design
Conformational rigidity Preorganizes pharmacophores for target binding
Enhanced solubility Sulfonyl group improves aqueous compatibility
Metabolic resistance Cyclic structure impedes oxidative degradation

Notably, the 8-azabicyclo[3.2.1]oct-2-ene core in methyl 4-{8-azabicyclo...benzoate mimics pyrrolidine's geometry while adding sulfonyl electronic effects. This duality enables interactions with:

  • Serine proteases via hydrogen bonding to sulfonamide oxygen atoms.
  • Hydrophobic enzyme pockets through the benzoate aromatic system.

Evolution of Sulfonamide Chemistry Leading to Complex Sultams

Sultam synthesis has progressed through three phases:

  • Early Cyclizations (1930s–1960s)
    Acid-mediated lactamization produced simple γ-sultams but lacked stereocontrol.

  • Catalytic Methods (1990s–2010s)
    Transition metals enabled asymmetric syntheses:

    • Rhodium(II)-catalyzed C–H insertions (dr > 20:1).
    • Copper-mediated N–S bond formations for seven-membered rings.
  • Photochemical Flow Systems (2020s)
    Continuous-flow reactors overcome light penetration limits, achieving 39% yield for methyl 4-{8-azabicyclo...benzoate precursors. Key reaction:
    $$
    \text{Serine methyl ester} \xrightarrow{\text{5 steps}} \text{Diene intermediate} \xrightarrow{h\nu, \text{flow}} \text{Bicyclic sultam}
    $$

This timeline reflects shifting priorities from accessibility to precision and scalability.

Research Trajectory and Contemporary Significance

Current studies prioritize functionalization and target exploration:

Synthetic Frontiers

  • Post-cyclization modifications : LiAlH4 reduction of the methyl ester to primary alcohols.
  • Chemotype diversification : Organometallic additions to the bicyclic core.

Biological Applications

  • Thrombin inhibition : Sultam 1.106 (IC50 = 12 μM) demonstrates proof-of-concept.
  • GPCR targeting : Molecular modeling predicts affinity for aminergic receptors due to structural analogy to tricyclic antidepressants.

Industrial Adoption Enamine Ltd. has standardized large-scale production using flow photochemistry, enabling high-throughput screening campaigns. Collaborations with academic groups aim to map structure-activity relationships across kinase and protease target classes.

Properties

IUPAC Name

methyl 4-(8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-20-15(17)11-5-9-14(10-6-11)21(18,19)16-12-3-2-4-13(16)8-7-12/h2-3,5-6,9-10,12-13H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQJJWHELRHANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 8-azabicyclo[3.2.1]oct-2-ene scaffold through an enantioselective construction method. This can be achieved using stereoselective reactions that control the formation of the bicyclic structure .

Once the 8-azabicyclo[3.2.1]oct-2-ene core is prepared, it is then functionalized with a sulfonyl group. This step often involves the use of sulfonyl chlorides under basic conditions to introduce the sulfonyl group onto the bicyclic scaffold . The final step involves esterification with benzoic acid derivatives to form the methyl benzoate moiety, typically using standard esterification conditions such as the use of acid catalysts and methanol .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or sulfonamides.

Mechanism of Action

The mechanism of action of methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bicyclic structure may also facilitate binding to specific receptors or active sites, modulating biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The primary distinction between methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate and analogs lies in substituent groups on the bicyclic core. Key comparisons include:

Compound Name CAS Number Molecular Formula Substituent Molecular Weight (g/mol) Key Functional Groups Applications
This compound Not provided C₁₆H₁₇NO₅S Sulfonyl + benzoate ester ~355.4 Sulfonamide, ester Research (hypothetical receptor studies)
Methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}benzoate 1797739-38-8 C₁₆H₁₇NO₃ Carbonyl + benzoate ester 271.31 Carbamate, ester Synthetic intermediate (research-only)
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene 529-18-0 C₈H₁₃N Methyl 123.20 Tertiary amine Safety/toxicology studies
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate Not provided C₁₀H₁₄F₃NO₃S Triflate 301.29 Triflate ester Intermediate in fluorinated drug synthesis
8-Methyl-3-(2-naphthalenyl)-8-azabicyclo[3.2.1]oct-2-ene Not provided C₁₈H₁₉N Naphthalenyl 249.35 Aromatic substituent Receptor ligand studies (e.g., dopamine receptors)

Key Observations :

  • Sulfonyl vs.
  • Ester Variations : The benzoate ester in the target compound contrasts with triflate esters (e.g., in ), which are more reactive but less stable.
  • Aromatic vs. Aliphatic Substituents : The naphthalenyl analog (C₁₈H₁₉N) demonstrates higher lipophilicity, favoring blood-brain barrier penetration, unlike the polar sulfonyl-benzoate derivative .

Biological Activity

Methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure with a sulfonyl group and a benzoate moiety, which contributes to its unique chemical properties. The compound's molecular formula is C15H19NO2SC_{15}H_{19}NO_2S, with a molecular weight of approximately 295.39 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of inflammatory pathways where such inhibition can modulate biological responses.
  • Receptor Binding : The bicyclic structure may facilitate binding to receptors involved in various signaling pathways, influencing processes such as pain perception and inflammation.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anti-inflammatory Properties : It has been studied for its potential to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of endocannabinoids, which play a crucial role in the regulation of inflammation and pain response .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .
  • Analgesic Effects : By modulating endocannabinoid levels through NAAA inhibition, the compound may enhance analgesic efficacy, providing a novel approach to pain management .

In Vitro and In Vivo Studies

Several studies have investigated the biological effects of this compound:

  • NAAA Inhibition : A study reported that compounds similar to this compound exhibited low nanomolar IC50 values for NAAA inhibition (e.g., IC50 = 0.042 μM) . This suggests high potency and selectivity, making it a valuable tool for managing inflammatory conditions.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds was conducted:

Compound NameIC50 (NAAA)Remarks
Compound A0.042 μMHigh selectivity for NAAA
Compound B0.655 μMModerate activity
Methyl 4-{8-Azabicyclo[3.2.1]oct-2-enesulfonyl}benzoateTBDPotential for further optimization

Q & A

Q. What are the recommended synthetic routes for methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate, and how can reaction yields be optimized?

Methodological Answer: The synthesis of bicyclic sulfonamides typically involves sulfonylation of the azabicyclo[3.2.1]octene core followed by esterification. For example:

  • Sulfonylation : React 8-azabicyclo[3.2.1]oct-2-ene with a sulfonyl chloride derivative (e.g., 4-chlorosulfonylbenzoic acid) in the presence of a base like triethylamine or pyridine .
  • Esterification : Use methanol under acidic conditions (e.g., H₂SO₄ catalysis) to convert the carboxylic acid intermediate to the methyl ester .
    Yield Optimization :
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures).
  • Control temperature to avoid side reactions (e.g., epoxide formation in strained bicyclic systems) .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm bicyclic framework and sulfonyl/ester functional groups. Key signals include sulfonyl S=O (~135 ppm in 13C^{13}C) and ester carbonyl (~165-170 ppm) .
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion matching theoretical mass ± 2 ppm) .

Advanced Research Questions

Q. How does the sulfonyl group’s electronic and steric profile influence biological activity in receptor-binding studies?

Methodological Answer:

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and identify sulfonyl group interactions with target receptors (e.g., GPCRs or enzymes) .
  • SAR Studies : Synthesize analogs with substituents at the 4-position of the benzoate (e.g., electron-withdrawing groups like -NO₂ or -CF₃) to compare binding affinities via radioligand assays .
  • Crystallography : Co-crystallize the compound with its target protein (e.g., using X-ray diffraction at 1.8 Å resolution) to visualize steric clashes or hydrogen-bonding networks .

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer:

  • Solubility Testing : Use standardized protocols (e.g., shake-flask method in PBS, DMSO, or acetonitrile) and quantify via UV-Vis spectroscopy .
  • Stability Studies :
    • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24 hours; analyze degradation products via LC-MS .
    • Thermal Stability : Perform DSC/TGA to determine decomposition temperatures and hygroscopicity .
  • Contradiction Resolution : Cross-validate data using orthogonal methods (e.g., NMR for degradation profiling if HPLC data conflict) .

Q. What strategies mitigate toxicity risks during in vivo studies, given structural analogs’ reported cytotoxicity?

Methodological Answer:

  • In Silico Toxicity Prediction : Use tools like ProTox-II or Derek Nexus to flag potential reactive metabolites (e.g., sulfonic acid derivatives) .
  • Dose Optimization : Conduct MTD (maximum tolerated dose) studies in rodent models, starting at 10 mg/kg and escalating with <20% body weight loss .
  • Metabolic Profiling : Identify hepatic metabolites via microsomal incubation (e.g., human liver microsomes + NADPH) and LC-HRMS .

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